

# Application Notes & Protocols: High-Throughput Screening Methods for Benzoxazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: *1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid*

Cat. No.: B179739

[Get Quote](#)

## Introduction: The Benzoxazole Scaffold and the Imperative for High-Throughput Screening

The benzoxazole moiety, a bicyclic heterocyclic system comprising a fused benzene and oxazole ring, represents what medicinal chemists refer to as a "privileged scaffold." This designation is earned due to its recurrence in a multitude of natural and synthetic molecules that exhibit a vast array of potent pharmacological activities.<sup>[1]</sup> Benzoxazole derivatives have demonstrated significant therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammation.<sup>[1][2]</sup> Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.<sup>[1]</sup>

Given the vast chemical space that can be explored through combinatorial synthesis of benzoxazole libraries, traditional low-throughput biological evaluation is inefficient. High-Throughput Screening (HTS) has emerged as the cornerstone of modern drug discovery, providing the necessary automation, miniaturization, and speed to evaluate tens of thousands of compounds daily.<sup>[3]</sup> HTS enables the rapid identification of "hits"—compounds that modulate a biological target of interest—from large chemical libraries, thereby fueling the pipeline for lead optimization and drug development.<sup>[4][5]</sup>

This guide provides a detailed technical overview of robust HTS methodologies tailored for the screening of benzoxazole libraries. It is designed for researchers, scientists, and drug

development professionals, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to ensure the design of rigorous and effective screening campaigns.

## Foundational Principles of HTS Assay Design

The success of any HTS campaign hinges on the quality and robustness of the assay. Before initiating a screen, several key parameters must be rigorously optimized and validated. The choice between a biochemical assay (using purified components) and a cell-based assay (using living cells) is a primary decision point, dictated by the nature of the biological question being asked.

- **Biochemical Assays:** Offer a direct measure of a compound's interaction with a purified target (e.g., an enzyme or receptor). They are generally less prone to artifacts related to cell permeability or cytotoxicity but may miss compounds that require metabolic activation.
- **Cell-Based Assays:** Provide a more physiologically relevant context by assessing a compound's effect within a living system.<sup>[2]</sup> They can measure downstream effects of target engagement, such as changes in gene expression or cell viability, but can be more complex to interpret.

**Assay Quality and Validation:** To ensure the reliability of screening data, assays are validated using statistical metrics. The Z'-factor is a critical parameter that measures the statistical effect size of the assay, reflecting both the dynamic range and the data variation. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.<sup>[6][7]</sup>

[Click to download full resolution via product page](#)

# Key HTS Technologies and Protocols for Benzoxazole Libraries

The following sections detail several industry-standard HTS technologies, complete with the scientific rationale and step-by-step protocols adaptable for screening benzoxazole libraries against various target classes.

## Fluorescence-Based Assays

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, versatility, and amenability to automation.<sup>[8]</sup> They rely on detecting changes in fluorescence intensity, polarization, or energy transfer.

**Scientific Principle:** FP is a homogeneous technique ideal for monitoring molecular binding events in real-time.<sup>[9]</sup> It is based on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein target), its tumbling slows dramatically, and the emitted light remains largely polarized. In a competitive FP assay, a benzoxazole "hit" will bind to the target protein, displace the fluorescent tracer, and cause a decrease in the measured fluorescence polarization.<sup>[10]</sup>



[Click to download full resolution via product page](#)

### Protocol 1: FP-Based Kinase Inhibition Assay

This protocol describes a competitive FP assay to identify benzoxazole inhibitors of a protein kinase.

- Objective: To identify benzoxazole compounds that inhibit the binding of a fluorescently labeled ATP-competitive tracer to the kinase active site.
- Materials:
  - Purified Kinase Target
  - Fluorescently labeled kinase tracer (e.g., FITC-staurosporine derivative)
  - Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20

- Benzoxazole library (10 mM in 100% DMSO)
- 384-well, low-volume, black assay plates
- Plate reader with FP capabilities
- Procedure:
  - Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each benzoxazole compound from the library plate into the wells of the 384-well assay plate. Dispense 50 nL of DMSO into control wells (for high signal) and a known kinase inhibitor (e.g., staurosporine) for low signal controls.
  - Reagent Addition: Add 5  $\mu$ L of the kinase solution (prepared in assay buffer at 2X final concentration) to all wells.
  - Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-protein binding.
  - Tracer Addition: Add 5  $\mu$ L of the fluorescent tracer solution (prepared in assay buffer at 2X final concentration) to all wells.
  - Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light.
  - Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the polarization (mP) values.
- Data Analysis:
  - Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 \* (1 - [(mP\_compound - mP\_low\_control) / (mP\_high\_control - mP\_low\_control)])
  - Identify "hits" as compounds exhibiting inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

| Parameter          | Recommended Value                    | Causality/Rationale                                                                                      |
|--------------------|--------------------------------------|----------------------------------------------------------------------------------------------------------|
| Plate Format       | 384-well, low-volume                 | Reduces reagent consumption and allows for higher throughput.                                            |
| Final Assay Volume | 10 $\mu$ L                           | Miniaturization conserves precious protein and library compounds.                                        |
| Final DMSO Conc.   | 0.5%                                 | Kept low (<1%) to avoid solvent effects that could denature the protein or cause compound precipitation. |
| Tracer Conc.       | At or below its $K_d$                | Maximizes assay sensitivity to competitive displacement by inhibitors.                                   |
| Kinase Conc.       | Sufficient to bind ~50-80% of tracer | Provides a robust signal window for detecting inhibition.                                                |
| Z'-Factor Target   | > 0.6                                | Ensures the assay is robust and suitable for an HTS campaign.                                            |

## Luminescence-Based Assays

Luminescence technologies offer exceptional sensitivity and high signal-to-noise ratios because they do not require an external light source for excitation, thereby eliminating issues of background fluorescence.[11][12][13]

**Scientific Principle:** AlphaScreen is a bead-based, no-wash assay technology that measures biomolecular interactions.[14][15] It utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. When excited by a laser at 680 nm, the Donor bead converts ambient oxygen into singlet oxygen.[16] These singlet oxygen molecules are highly reactive but have a short half-life, allowing them to diffuse only about 200 nm.[14] If an Acceptor bead is within this proximity (brought close by a biological interaction), the singlet oxygen triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.

nm.[14] A benzoxazole inhibitor that disrupts the interaction will separate the beads, leading to a loss of signal.



[Click to download full resolution via product page](#)

#### Protocol 2: AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition

- Objective: To identify benzoxazole compounds that disrupt the interaction between two purified proteins (e.g., Protein-A tagged with Biotin and Protein-B tagged with GST).
- Materials:
  - Biotinylated Protein-A and GST-tagged Protein-B
  - Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads (PerkinElmer)

- AlphaScreen Assay Buffer: 100 mM Tris pH 8.0, 25 mM NaCl, 0.1% BSA
- Benzoxazole library (10 mM in 100% DMSO)
- 384-well ProxiPlates (PerkinElmer)
- Plate reader with AlphaScreen capabilities (e.g., EnVision)
- Procedure:
  - Compound Plating: Dispense 50 nL of benzoxazole compounds or controls (DMSO) into wells of a 384-well ProxiPlate.
  - Protein Addition: Add 5 µL of a solution containing Biotin-Protein-A and GST-Protein-B (pre-mixed in assay buffer at 2X final concentration) to all wells.
  - Incubation: Incubate for 30 minutes at room temperature to allow compound-target binding and protein-protein interaction to reach equilibrium.
  - Bead Addition: Prepare a mixture of Streptavidin-Donor and Anti-GST-Acceptor beads in assay buffer (at 2X final concentration). Add 5 µL of this bead suspension to all wells.  
Note: This step should be performed under subdued lighting as the beads are light-sensitive.
  - Final Incubation: Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
  - Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
- Data Analysis:
  - Calculate percent inhibition similarly to the FP assay, using the luminescent signal counts.
  - Hits are identified as compounds causing a significant drop in the AlphaScreen signal.

## Cell-Based Assays

Cell-based assays are crucial for understanding a compound's activity in a biological context, assessing properties like cell permeability and cytotoxicity concurrently.

### Protocol 3: Cell-Based Cytotoxicity Screening using MTT Assay

This protocol is a widely used colorimetric method to assess the effect of benzoxazole compounds on the viability of cancer cell lines.[\[1\]](#)[\[2\]](#)[\[17\]](#)

- Objective: To identify benzoxazole compounds that reduce the metabolic activity and viability of cancer cells, indicating potential anticancer properties.
- Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
- Materials:
  - Cancer cell line (e.g., MCF-7, HCT-116)[\[1\]](#)
  - Complete growth medium (e.g., DMEM with 10% FBS)
  - MTT solution (5 mg/mL in PBS)
  - Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
  - Benzoxazole library
  - Sterile 96-well flat-bottom plates
  - Humidified incubator (37°C, 5% CO<sub>2</sub>)
  - Microplate reader (absorbance at 570 nm)
- Procedure:
  - Cell Seeding: Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow cells to attach.[\[2\]](#)

- Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in growth medium. Remove the old medium from the cells and add 100  $\mu$ L of the compound dilutions. Include vehicle control wells (DMSO, final concentration  $\leq 0.5\%$ ) and positive control wells (a known cytotoxic agent like doxorubicin).[2]
- Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully aspirate the medium. Add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[2]
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis:
  - Subtract the absorbance of blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  - Determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell viability) by fitting the data to a sigmoidal dose-response curve.

| Parameter            | Recommended Value                      | Causality/Rationale                                                                                     |
|----------------------|----------------------------------------|---------------------------------------------------------------------------------------------------------|
| Cell Seeding Density | 3,000-10,000 cells/well                | Optimized to ensure cells are in a logarithmic growth phase during the assay period.                    |
| Compound Incubation  | 48-72 hours                            | Allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.                |
| Final DMSO Conc.     | ≤ 0.5%                                 | High concentrations of DMSO can be toxic to cells, confounding the results.                             |
| Controls             | Vehicle (DMSO), Positive (Doxorubicin) | Essential for normalizing data and validating that the assay can detect the expected biological effect. |

## Hit Confirmation and Validation: The Path from Hit to Lead

A primary HTS campaign will inevitably identify numerous "hits," many of which may be false positives.<sup>[18]</sup> A rigorous hit validation cascade is essential to eliminate artifacts and focus resources on genuine, promising compounds.<sup>[19]</sup>



[Click to download full resolution via product page](#)

Key Steps in Hit Validation:

- Hit Confirmation: Hits identified in the primary screen (from frozen DMSO stocks) are re-ordered as solid powders and re-tested in the primary assay to confirm their activity. This step eliminates hits that were due to compound degradation or handling errors.
- Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine their potency ( $IC_{50}$  or  $EC_{50}$ ).[\[6\]](#)
- Orthogonal Assays: Active compounds are tested in a secondary assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance). This helps eliminate technology-specific artifacts.[\[18\]](#)
- Counter-Screens: These assays are designed to identify compounds that interfere with the assay components rather than the biological target. For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[\[18\]](#)  
[\[20\]](#)
- Computational Triage: Hits are analyzed using computational filters to flag Pan-Assay Interference Compounds (PAINS). PAINS are chemical structures known to be frequent hitters in HTS campaigns through non-specific mechanisms like aggregation or reactivity.[\[18\]](#)  
[\[20\]](#)

## Conclusion

The benzoxazole scaffold holds immense promise for the development of novel therapeutics. The successful identification of high-quality lead molecules from large benzoxazole libraries is critically dependent on the strategic implementation of robust and well-validated HTS assays. By combining sensitive technologies like Fluorescence Polarization and AlphaScreen with physiologically relevant cell-based assays and a rigorous hit validation cascade, researchers can efficiently navigate the vast chemical space to uncover compounds with genuine therapeutic potential. This guide provides the foundational protocols and scientific rationale to empower researchers to design and execute effective screening campaigns, accelerating the journey from library to lead.

## References

- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries.

- Eglen, R. M., & Reisine, T. (2008). The Use of AlphaScreen Technology in HTS: Current Status. *The Open Biotechnology Journal*. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. *PubMed Central*. Retrieved from [\[Link\]](#)
- Cui, J., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. *National Center for Biotechnology Information*. Retrieved from [\[Link\]](#)
- DSDP Analytics. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [\[Link\]](#)
- Mata, J. E., et al. (2014). A fluorescence-based high throughput assay for the determination of small molecule-human serum albumin protein binding. *Bioorganic & Medicinal Chemistry Letters*. Retrieved from [\[Link\]](#)
- Yu, H., et al. (2013). A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors. *Assay and Drug Development Technologies*. Retrieved from [\[Link\]](#)
- Celectarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [\[Link\]](#)
- Prescher, J., et al. (2022). Advances in luminescence-based technologies for drug discovery. *Expert Opinion on Drug Discovery*. Retrieved from [\[Link\]](#)
- BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [\[Link\]](#)
- Wagner, A. D., et al. (2007). Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. *Analytical Chemistry*. Retrieved from [\[Link\]](#)
- Prescher, J., et al. (2022). Advances in luminescence-based technologies for drug discovery. *PubMed*. Retrieved from [\[Link\]](#)
- Eglen, R. M., & Reisine, T. (2008). The use of AlphaScreen technology in HTS: Current status. *ResearchGate*. Retrieved from [\[Link\]](#)

- Scott, C. W., & Diaz, P. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. *SLAS Discovery*. Retrieved from [\[Link\]](#)
- Vlach, J., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. *Medicinal Research Reviews*. Retrieved from [\[Link\]](#)
- Scott, C. W., & Peters, M. F. (2010). Using label-free screening technology to improve efficiency in drug discovery. *Expert Opinion on Drug Discovery*. Retrieved from [\[Link\]](#)
- Wyhs, N., et al. (2012). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. *Journal of Biomolecular Screening*. Retrieved from [\[Link\]](#)
- Wang, D., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. *Chemical Society Reviews*. Retrieved from [\[Link\]](#)
- Johnson, C. N., et al. (2012). Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands. *Journal of Visualized Experiments*. Retrieved from [\[Link\]](#)
- Prescher, J., et al. (2022). Advances in luminescence-based technologies for drug discovery. *PubMed Central*. Retrieved from [\[Link\]](#)
- An, W. F., & Tolliday, N. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. *International Journal of High Throughput Screening*. Retrieved from [\[Link\]](#)
- Wagner, A. D., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. *PubMed*. Retrieved from [\[Link\]](#)
- BenchChem. (2025). Initial Biological Evaluation of Benzoxazole Compounds: A Technical Guide.
- Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [\[Link\]](#)
- Vashishth, H., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.

Journal of Molecular Structure. Retrieved from [\[Link\]](#)

- Johnson, C. N., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Retrieved from [\[Link\]](#)
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Evaluation of Benzoxazole Thiophene Derivatives.
- Eldehna, W. M., et al. (2020). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports. Retrieved from [\[Link\]](#)
- Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Current Opinion in Chemical Biology. Retrieved from [\[Link\]](#)
- BenchChem. (2025). High-Throughput Screening of Benzoxazepine Compounds: Application Notes and Protocols.
- Lee, J. A., et al. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Retrieved from [\[Link\]](#)
- Coma, S., et al. (2009). Process Validation and Screen Reproducibility in High-Throughput Screening. Journal of Biomolecular Screening. Retrieved from [\[Link\]](#)
- Brideau, C., et al. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of Biomolecular Screening. Retrieved from [\[Link\]](#)
- Thorne, N., et al. (2012). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against  $\beta$ -Lactamase. Journal of Medicinal Chemistry. Retrieved from [\[Link\]](#)
- Janzen, W. P., & Bernasconi, P. (2009). High throughput screening. Methods and protocols, second edition. Preface. Methods in Molecular Biology. Retrieved from [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 3. [lifesciences.danaher.com](http://lifesciences.danaher.com) [lifesciences.danaher.com]
- 4. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 5. High throughput screening. Methods and protocols, second edition. Preface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 11. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 12. Advances in luminescence-based technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of AlphaScreen Technology in HTS: Current Status [benthamopenarchives.com]
- 16. [bmglabtech.com](http://bmglabtech.com) [bmglabtech.com]
- 17. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]

- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against  $\beta$ -Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: High-Throughput Screening Methods for Benzoxazole Libraries]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179739#high-throughput-screening-methods-for-benzoxazole-libraries>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)